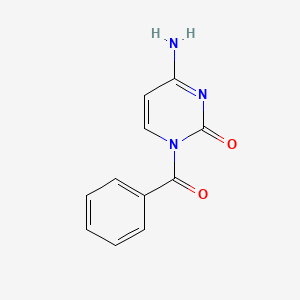
P,P-Bis(1-aziridinyl)-N-phenylphosphinothioic amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P,P-Bis(1-aziridinyl)-N-phenylphosphinothioic amide is an organophosphorus compound characterized by the presence of aziridine rings and a phenyl group attached to a phosphinothioic amide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of P,P-Bis(1-aziridinyl)-N-phenylphosphinothioic amide typically involves the reaction of aziridine with a suitable phosphinothioic amide precursor. One common method includes the reaction of aziridine with N-phenylphosphinothioic dichloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and solvent used can vary, but common solvents include dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
P,P-Bis(1-aziridinyl)-N-phenylphosphinothioic amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphinothioic amide to phosphine derivatives.
Substitution: The aziridine rings can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of substituted aziridine derivatives.
Applications De Recherche Scientifique
P,P-Bis(1-aziridinyl)-N-phenylphosphinothioic amide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organophosphorus compounds.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of P,P-Bis(1-aziridinyl)-N-phenylphosphinothioic amide involves its interaction with biological molecules, particularly nucleic acids and proteins. The aziridine rings can form covalent bonds with DNA, leading to cross-linking and disruption of replication and transcription processes. This mechanism is similar to that of other aziridine-containing compounds used in chemotherapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
- P,P-Bis(1-aziridinyl)-N-methylphosphinic amide
- P,P-Bis(1-aziridinyl)-N-(3-methoxypropyl)-phosphinothioic amide
- P,P-Bis(1-aziridinyl)-N-cyclohexylphosphinothioic amide
Uniqueness
P,P-Bis(1-aziridinyl)-N-phenylphosphinothioic amide is unique due to the presence of the phenyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetics and dynamics, making it a valuable candidate for specific applications in medicine and industry .
Propriétés
| 25033-34-5 | |
Formule moléculaire |
C10H13N3PS+ |
Poids moléculaire |
238.27 g/mol |
Nom IUPAC |
aziridin-1-yl-[4-(aziridin-1-yl)anilino]-sulfanylidenephosphanium |
InChI |
InChI=1S/C10H13N3PS/c15-14(13-7-8-13)11-9-1-3-10(4-2-9)12-5-6-12/h1-4H,5-8H2,(H,11,15)/q+1 |
Clé InChI |
BQCANIXRXKEXHZ-UHFFFAOYSA-N |
SMILES canonique |
C1CN1C2=CC=C(C=C2)N[P+](=S)N3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


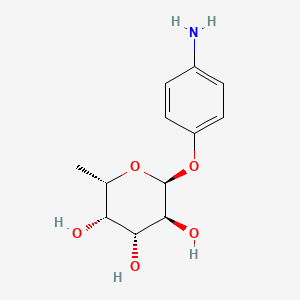
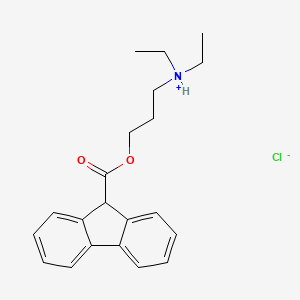
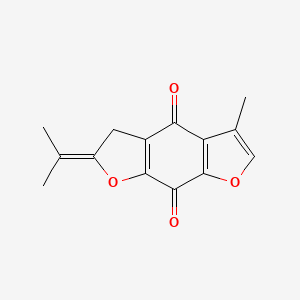
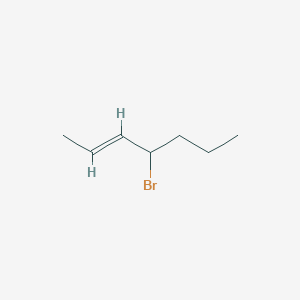
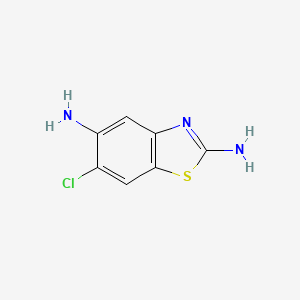


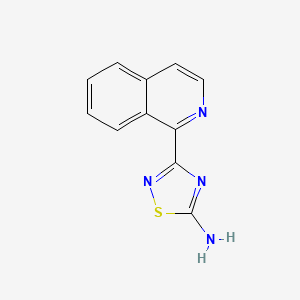
![Benzo[B]tellurophene-2-carboxylic acid](/img/structure/B13748800.png)
